Epidermal Growth Factor Receptor Peptide Acetate
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Overview
Description
Epidermal Growth Factor Receptor Peptide Acetate is a synthetic peptide that targets the epidermal growth factor receptor, a transmembrane protein involved in cellular growth and differentiation. This receptor is crucial in various biological processes, including embryogenesis, tissue development, and cellular regeneration. Overexpression or mutations in the epidermal growth factor receptor are often associated with cancer, making it a significant target for therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epidermal Growth Factor Receptor Peptide Acetate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC.
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using TFA.
Cleavage: Final peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production scales up the solid-phase peptide synthesis process, often using automated peptide synthesizers. The process is optimized for yield and purity, involving rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Epidermal Growth Factor Receptor Peptide Acetate primarily undergoes:
Oxidation: Involving cysteine residues forming disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiols.
Substitution: Modifications at specific amino acid residues to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents.
Major Products:
Oxidized Peptide: With disulfide bonds.
Reduced Peptide: With free thiol groups.
Modified Peptide: With substituted amino acids.
Scientific Research Applications
Epidermal Growth Factor Receptor Peptide Acetate has diverse applications in scientific research:
Chemistry: Used in studying peptide-receptor interactions and developing receptor-targeted therapies.
Biology: Investigates cellular signaling pathways and receptor dynamics.
Medicine: Plays a role in cancer research, particularly in developing targeted therapies for tumors overexpressing the epidermal growth factor receptor.
Industry: Utilized in drug delivery systems, such as peptide-drug conjugated nanoparticles targeting epidermal growth factor receptor-positive tumor cells
Mechanism of Action
Epidermal Growth Factor Receptor Peptide Acetate exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation. This activation triggers a cascade of intracellular signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cellular proliferation, differentiation, and survival .
Comparison with Similar Compounds
Transforming Growth Factor Alpha (TGFα): Another ligand for the epidermal growth factor receptor.
Heregulin: Binds to other members of the ErbB family.
Betacellulin: A ligand with high affinity for the epidermal growth factor receptor.
Comparison: Epidermal Growth Factor Receptor Peptide Acetate is unique due to its synthetic nature, allowing for precise modifications to enhance its stability and efficacy. Unlike natural ligands, it can be engineered to resist degradation and improve binding affinity, making it a valuable tool in targeted therapy research .
Properties
Molecular Formula |
C63H97N13O25 |
---|---|
Molecular Weight |
1436.5 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H93N13O23.C2H4O2/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80;1-2(3)4/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97);1H3,(H,3,4)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-;/m0./s1 |
InChI Key |
YBUZVAPVPKNTGH-QMNRJFHFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
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